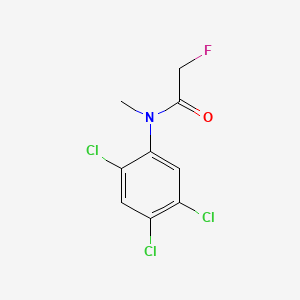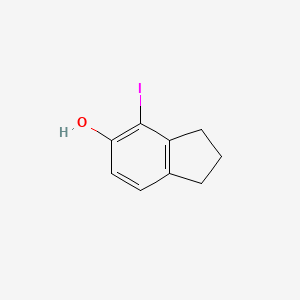
4-iodo-2,3-dihydro-1H-inden-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C9H9IO It is a derivative of indan, featuring an iodine atom at the 4-position and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2,3-dihydro-1H-inden-5-ol typically involves the iodination of 2,3-dihydro-1H-inden-5-ol. One common method is the electrophilic substitution reaction, where iodine is introduced to the indan ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
4-iodo-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2,3-dihydro-1H-inden-5-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-iodo-2,3-dihydro-1H-inden-5-one.
Reduction: Formation of 2,3-dihydro-1H-inden-5-ol.
Substitution: Formation of 4-substituted-2,3-dihydro-1H-inden-5-ol derivatives.
Aplicaciones Científicas De Investigación
4-iodo-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-iodo-2,3-dihydro-1H-inden-5-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-inden-5-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-bromo-2,3-dihydro-1H-inden-5-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-chloro-2,3-dihydro-1H-inden-5-ol: Contains a chlorine atom, which is less bulky and less reactive compared to iodine.
Uniqueness
4-iodo-2,3-dihydro-1H-inden-5-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in nucleophilic substitution reactions and the ability to form halogen bonds. These characteristics make it a valuable compound in synthetic chemistry and potential pharmaceutical applications.
Propiedades
Fórmula molecular |
C9H9IO |
|---|---|
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
4-iodo-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9IO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2 |
Clave InChI |
PSDPMOUUPPTVBN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=C(C=C2)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
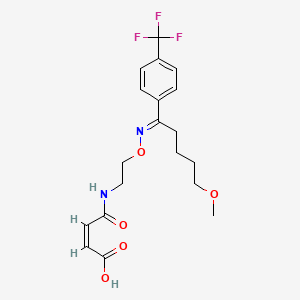

![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
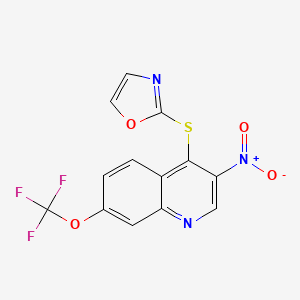
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
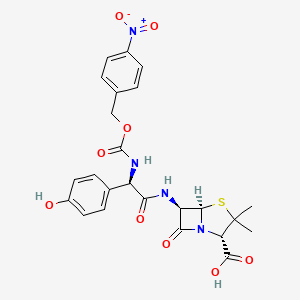
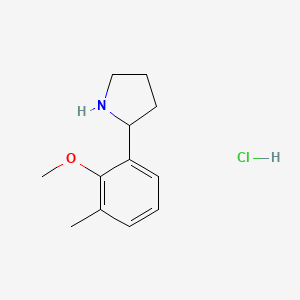
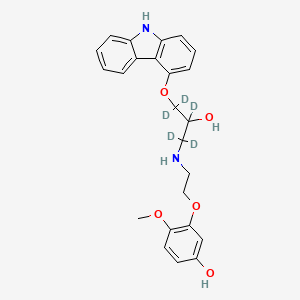
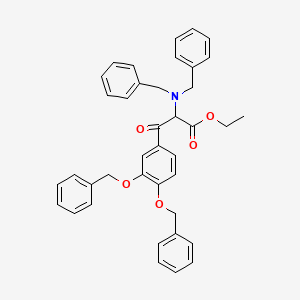
![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
